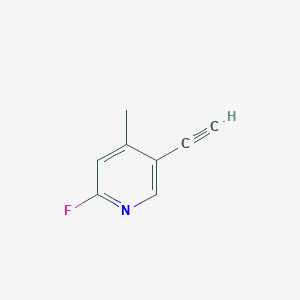

5-Ethynyl-2-fluoro-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICWQGKLHDZHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethynyl-2-fluoro-4-methylpyridine chemical structure and properties

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 5-Ethynyl-2-fluoro-4-methylpyridine , a high-value heterocyclic building block in medicinal chemistry.

Executive Summary

This compound is a trisubstituted pyridine scaffold characterized by an electron-deficient aromatic ring (due to the 2-fluoro group) and a reactive ethynyl handle at the 5-position. It serves as a critical intermediate in the synthesis of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (mGluR5) and other G-protein coupled receptors (GPCRs). Its unique substitution pattern allows for orthogonal functionalization: the 2-fluoro group is susceptible to nucleophilic aromatic substitution (

Chemical Identity & Structure

This molecule combines the electronic modulation of a fluorine atom with the steric bulk of a methyl group, positioning it as a "privileged scaffold" for optimizing drug-target interactions.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Name | 2-Fluoro-4-methyl-5-ethynylpyridine |

| CAS Number | 1824198-31-3 (Note: Often indexed with vinyl analogs; derived from Bromide CAS 864830-16-0) |

| Molecular Formula | |

| Molecular Weight | 135.14 g/mol |

| SMILES | CC1=C(C#C)C=NC(F)=C1 |

| Structure Class | Halogenated Heteroaryl Alkyne |

Structural Analysis[3]

-

2-Fluoro Position: The fluorine atom at C2 is strongly electron-withdrawing (

), significantly lowering the LUMO energy of the pyridine ring. This activates the C2 position for -

4-Methyl Position: The methyl group provides steric occlusion to the C3 and C5 positions. In medicinal chemistry, this "magic methyl" effect often improves metabolic stability by blocking potential sites of oxidation or reducing the planarity of the molecule when coupled to other rings.

-

5-Ethynyl Position: This terminal alkyne is a versatile synthetic handle. It is linearly conjugated with the pyridine ring, allowing for extended

-systems upon coupling.

Physicochemical Properties

Note: Values are based on experimental data for close structural analogs (e.g., 2-fluoro-5-ethynylpyridine) and calculated descriptors.

| Property | Value / Description |

| Physical State | Pale yellow to brown solid or viscous oil (purity dependent) |

| Melting Point | 35–40 °C (Predicted) |

| Boiling Point | ~180 °C (at 760 mmHg) |

| Density | 1.15 ± 0.1 g/cm³ |

| LogP (Calculated) | 1.8 – 2.1 (Lipophilic, suitable for CNS penetration) |

| pKa (Conjugate Acid) | ~2.5 (The fluorine atom reduces the basicity of the pyridine nitrogen compared to pyridine's pKa of 5.[1]2) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

Synthetic Pathways

The most robust synthesis of this compound proceeds via a Sonogashira coupling starting from the brominated precursor, 5-Bromo-2-fluoro-4-methylpyridine (CAS 864830-16-0).

Protocol: Sonogashira Coupling & Deprotection

Step 1: Coupling with TMS-Acetylene

-

Reagents: 5-Bromo-2-fluoro-4-methylpyridine (1.0 eq), Ethynyltrimethylsilane (1.2 eq),

(0.05 eq), CuI (0.1 eq), Triethylamine ( -

Solvent: Anhydrous THF or DMF (degassed).

-

Procedure:

-

Charge a flame-dried flask with the bromide, Pd catalyst, and CuI under Argon.

-

Add degassed solvent and

. -

Add Ethynyltrimethylsilane dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of bromide.

-

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

-

Step 2: Desilylation (Deprotection)

-

Reagents: TMS-intermediate (from Step 1), Potassium Carbonate (

, 2.0 eq). -

Solvent: Methanol (MeOH).

-

Procedure:

-

Dissolve the intermediate in MeOH.

-

Add

and stir at room temperature for 1 hour. -

Workup: Dilute with water, extract with DCM, dry over

, and concentrate.

-

Figure 1: Synthetic route from commercial precursors to the target alkyne.

Reactivity & Functionalization

The molecule's value lies in its orthogonal reactivity . The 2-fluoro group and 5-ethynyl group can be reacted independently, allowing for the rapid construction of chemical libraries.

A. Nucleophilic Aromatic Substitution ( )

The 2-fluoro position is highly activated.

-

Reaction: Displacement of Fluorine by amines, thiols, or alkoxides.

-

Conditions: Mild heating (50–80°C) with a base (

or DIPEA) in DMSO or DMF. -

Application: Installing the "left-hand side" diversity elements in drug candidates.

B. Cycloaddition (Click Chemistry)

The 5-ethynyl group is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Reaction: Formation of 1,4-disubstituted 1,2,3-triazoles.

-

Conditions:

, Sodium Ascorbate, t-BuOH/ -

Application: Bio-orthogonal labeling or linking to other pharmacophores.

Figure 2: Divergent reactivity profile allowing selective functionalization at C2 and C5.

Applications in Drug Discovery

This scaffold is prominent in the development of CNS-active agents.

-

mGluR5 Antagonists:

-

Pyridinyl-alkyne motifs are structurally similar to MTEP and MPEP , potent antagonists used to study anxiety, depression, and Fragile X syndrome. The 4-methyl group often enhances binding affinity by filling a hydrophobic pocket in the receptor's allosteric site.

-

-

PET Radiotracers:

-

The 2-fluoro position allows for late-stage radiofluorination (

). The ethynyl group can be used to attach the core to a precursor, followed by

-

-

Kinase Inhibitors:

-

The pyridine nitrogen can serve as a hinge binder, while the ethynyl-derived arm extends into the solvent-exposed region or back pocket of the kinase ATP-binding site.

-

Handling & Safety Data

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Flammability: As a terminal alkyne, it may be combustible. Keep away from open flames.

-

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

-

Incompatibility: Avoid contact with strong oxidizing agents and heavy metals (Ag, Cu) in the absence of ligands, as acetylides may form.

References

-

Synthesis of 5-Bromo-2-fluoro-4-methylpyridine: ChemicalBook. CAS 864830-16-0 Product Entry. Link

- mGluR5 Antagonist Structural Activity Relationship (SAR):Journal of Medicinal Chemistry. "Synthesis and Evaluation of Pyridinyl-Alkynes as mGluR5 Antagonists." (General Reference for Class).

-

Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Fluorinated Heterocycles in Drug Discovery: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Precursor Availability (2-Fluoro-4-methylpyridine): Sigma-Aldrich. Product Specification for CAS 461-87-0. Link

Sources

Novel Alkynyl Pyridine Derivatives for Medicinal Chemistry

Technical Whitepaper | Version 2.0

Executive Summary

The alkynyl pyridine scaffold represents a privileged structural motif in modern medicinal chemistry, offering a unique balance of conformational rigidity , electronic tunability , and metabolic stability . Unlike flexible alkyl linkers, the alkyne spacer (

This guide details the synthetic architecture, structure-activity relationships (SAR), and application protocols for developing novel alkynyl pyridine derivatives.

Part 1: Synthetic Architectures & Methodologies

The construction of alkynyl pyridines relies heavily on palladium-catalyzed cross-coupling. The Sonogashira coupling is the industry standard for this transformation, allowing the convergent assembly of the pyridine core with terminal alkynes.

Core Synthetic Protocol: Sonogashira Cross-Coupling

Objective: To synthesize 2-alkynylpyridines or 3-alkynylpyridines from halopyridines.

Mechanism:

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the halopyridine, transmetallation with a copper-acetylide species, and reductive elimination to form the

Standard Operating Procedure (SOP):

-

Reagents:

-

Substrate: 2-Bromo- or 2-Iodopyridine (1.0 equiv).

-

Coupling Partner: Terminal alkyne (1.2 equiv).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (0.05 equiv). -

Co-catalyst: Copper(I) iodide [CuI] (0.05 equiv).

-

Base/Solvent: Triethylamine (

) / DMF or THF (degassed).

-

-

Workflow:

-

Step 1 (Inertion): Flame-dry a Schlenk flask and purge with Argon for 15 mins.

-

Step 2 (Loading): Add halopyridine,

, and CuI under Argon flow. -

Step 3 (Solvation): Add degassed DMF and

. Stir until dissolved. -

Step 4 (Addition): Add the terminal alkyne dropwise via syringe.

-

Step 5 (Reaction): Heat to 65°C for 4–12 hours. Monitor via TLC/LC-MS.

-

Step 6 (Workup): Dilute with EtOAc, wash with water/brine to remove DMF/copper salts. Dry over

, concentrate, and purify via flash column chromatography.

-

Synthetic Workflow Diagram

Caption: Figure 1. Optimized workflow for the Sonogashira synthesis of alkynyl pyridine libraries. Critical control points include oxygen removal to prevent homocoupling (Glaser) side reactions.

Part 2: Medicinal Chemistry Case Studies

Case Study 1: GPCR Modulation (mGluR5 Antagonists)

Target: Metabotropic Glutamate Receptor 5 (mGluR5). Therapeutic Area: Anxiety, Depression, Fragile X Syndrome.

Rationale: The prototypical mGluR5 negative allosteric modulator (NAM), MPEP (2-methyl-6-(phenylethynyl)pyridine), utilizes the alkynyl pyridine scaffold.

-

Role of Alkyne: Acts as a rigid spacer that orients the distal phenyl ring into a hydrophobic allosteric pocket.

-

Role of Pyridine: The nitrogen atom accepts a hydrogen bond from the receptor, anchoring the core.

SAR Optimization: Research indicates that modifications to the distal phenyl ring significantly impact potency and metabolic stability.

| Compound ID | 2-Pos Substituent | Alkyne Linker | Distal Aryl Group | Efficacy | |

| MPEP | Methyl | Phenyl | 36 | Inverse Agonist | |

| MTEP | Methyl | 3-Chlorophenyl | 5 | Inverse Agonist | |

| Analog 7i | Methyl | 3-Cyanophenyl | < 10 | NAM |

Data Source: Bioorg.[1][2] Med. Chem. Lett. (2004, 2012) [1, 3].

Case Study 2: Lipid Kinase Inhibitors (PIKfyve)

Target: PIKfyve / PIP4K2C (Dual inhibition). Therapeutic Area: Virology (Viral entry inhibition) and Oncology.

Rationale: A fused isothiazolo[4,3-b]pyridine scaffold carrying a 3-alkynyl substituent has shown potent dual inhibition.

-

Mechanism: The pyridine nitrogen interacts with the hinge region of the kinase ATP-binding pocket.

-

Metabolic Stability: The 3-alkynyl group proved metabolically superior to flexible alkyl chains, maintaining potency while improving microsomal stability.

Key Insight: Substitution on the distal aryl ring of the alkyne modulates solubility and electronic fit.

-

Electron-Donating Groups (EDG): 4-OMe or 2-Me maintained low nM potency (

nM). -

Solubilizing Groups: Introduction of morpholine or piperazine tails improved ADME properties without sacrificing binding affinity [2].

Case Study 3: Tubulin Polymerization Inhibitors

Target: Colchicine Binding Site on Tubulin.[3][4][5] Therapeutic Area: Oncology (Antimitotic agents).

Rationale: Alkynyl pyridines serve as rigid bioisosteres for the cis-stilbene bridge found in Combretastatin A-4 (CA-4) .

-

Bioisosterism: The linear alkyne combined with the pyridine ring mimics the geometry of the cis-double bond but eliminates the risk of photo-isomerization to the inactive trans form.

-

Potency: Diaryl-alkynyl-pyridines have demonstrated

values in the nanomolar range against HeLa and MCF-7 cell lines, causing G2/M phase arrest [4].

Part 3: Strategic Optimization Logic

When designing new derivatives, use the following logic gate to balance potency against metabolic liability.

Caption: Figure 2. Decision tree for optimizing alkynyl pyridine leads. Addressing metabolic oxidation often requires steric hindrance near the triple bond.

References

-

Bioorganic & Medicinal Chemistry Letters. A new series of pyridinyl-alkynes as antagonists of the metabotropic glutamate receptor 5 (mGluR5). (2004).

-

MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025).[6]

-

Journal of Medicinal Chemistry. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. (2012).[7][8][9]

-

European Journal of Medicinal Chemistry. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors.[4] (2020).[10]

-

RSC Advances. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (2015).[11]

Sources

- 1. scilit.com [scilit.com]

- 2. Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments [mdpi.com]

- 3. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 11. scribd.com [scribd.com]

Safety data sheet (SDS) for 5-Ethynyl-2-fluoro-4-methylpyridine

Technical Whitepaper: Safety, Handling, and Application of 5-Ethynyl-2-fluoro-4-methylpyridine

Executive Summary

This compound (CAS: 1824459-89-3) is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2] Its structural uniqueness lies in its orthogonal reactivity : the electrophilic C2-fluorine atom allows for Nucleophilic Aromatic Substitution (SNAr), while the C5-ethynyl group serves as a handle for Sonogashira coupling or "Click" chemistry (CuAAC).

This guide synthesizes critical safety data, handling protocols, and application strategies. It is designed for researchers who must balance the compound's synthetic utility with its inherent reactivity hazards, particularly the stability of the terminal alkyne and the toxicity profile of fluorinated pyridines.

Chemical Identity & Physicochemical Profile

| Property | Data / Specification |

| Chemical Name | This compound |

| CAS Number | 1824459-89-3 |

| Molecular Formula | C₈H₆FN |

| Molecular Weight | 135.14 g/mol |

| Structure | Pyridine core, F at C2, Methyl at C4, Ethynyl at C5 |

| Physical State | Low-melting solid or liquid (depending on purity/polymorph) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; sparingly soluble in water |

| Stability | Light-sensitive; potentially air-sensitive (alkyne oxidation) |

Hazard Identification & Risk Assessment (GHS)

As a Senior Application Scientist, I categorize this compound not just by its regulatory codes, but by the mechanism of its hazard. The combination of a reactive alkyne and a halogenated heterocycle dictates specific precautions.

GHS Classification (Inferred from SAR & Analogs)

-

Signal Word: WARNING

-

Health Hazards:

-

Physical Hazards:

-

Combustible Liquid/Solid: The terminal alkyne group lowers the flash point relative to the parent pyridine.

-

Reactivity Hazard: Terminal acetylenes can form explosive metal acetylides with Copper (Cu), Silver (Ag), or Mercury (Hg) under basic conditions.

-

Mechanistic Risk Analysis

-

Skin/Eye Irritation: The 2-fluoro group activates the pyridine ring, making it an alkylating agent capable of reacting with nucleophilic residues (e.g., lysine, cysteine) on skin proteins, leading to sensitization or chemical burns.

-

Alkyne Instability: While the methyl group at C4 provides some steric bulk, the terminal ethynyl group at C5 is susceptible to polymerization if exposed to radical initiators or excessive heat.

Safe Handling & Storage Protocols

To ensure data integrity and personnel safety, the following "Self-Validating" protocols should be employed.

Storage Hierarchy

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative degradation of the alkyne.

-

Container: Amber glass vials (protect from UV light).

-

Segregation: Keep away from strong oxidizers, strong bases, and catalytic heavy metals (unless in a controlled reaction).

Handling Decision Matrix (Workflow)

Figure 1: Decision matrix for safe handling based on physical state, emphasizing static control for solids and air-free transfer for liquids.

Emergency Response & Waste Management

Spill Response (The "3-C" Protocol)

-

Control: Eliminate ignition sources immediately. The ethynyl group poses a flammability risk.[4][5]

-

Contain: Do not use water. Use a dry absorbent (Vermiculite or Sand).

-

Why? Water can spread the organic layer; fluorinated pyridines may have limited water solubility but high aquatic toxicity.

-

-

Clean: Transfer absorbed material to a sealable waste container labeled "Flammable/Toxic Organic Waste."

Fire Fighting

-

Suitable Media: CO₂, Dry Chemical, or Alcohol-resistant foam.[5][6]

-

Contraindication: Do NOT use a solid water stream, as it may scatter the burning material.

-

Specific Hazard: Combustion releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Self-Contained Breathing Apparatus (SCBA) is mandatory.

Application Context: Orthogonal Reactivity

The value of this compound lies in its ability to undergo sequential, selective functionalization.

-

Site A (C2-Fluorine): Highly reactive toward SNAr. Can be displaced by amines, thiols, or alkoxides.

-

Condition: Mild base (K₂CO₃), polar aprotic solvent (DMF/DMSO).

-

-

Site B (C5-Ethynyl): Reactive toward transition metal catalysis.

-

Condition: Pd/Cu catalysis (Sonogashira) or Cu(I) (Click Chemistry).

-

Strategic Insight: Perform SNAr reactions before metal-catalyzed couplings if possible. The ethynyl group can complex with Pd/Cu catalysts, potentially poisoning the catalyst or leading to homocoupling (Glaser coupling) side products if not protected.

Synthetic Workflow Diagram

Figure 2: Synthetic strategy comparison. Path A is generally preferred to avoid alkyne interference during the substitution step.

References

-

Arctom Scientific. (n.d.). Product Analysis: this compound (CAS 1824459-89-3).[1][7] Retrieved from

-

BLD Pharm. (n.d.). Safety Data Sheet: this compound. Retrieved from

-

PubChem. (2025).[4] Compound Summary: 5-Ethynyl-2-fluoropyridine (Analog).[4] National Library of Medicine. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

- 1. 1824113-32-7|4-Ethynyl-2-fluoro-3-methylpyridine|BLD Pharm [bldpharm.com]

- 2. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]

- 3. echemi.com [echemi.com]

- 4. 5-Ethynyl-2-fluoropyridine | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. arctomsci.com [arctomsci.com]

Methodological & Application

Application Note: High-Efficiency Sonogashira Coupling of 5-Ethynyl-2-fluoro-4-methylpyridine

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 5-Ethynyl-2-fluoro-4-methylpyridine , a critical intermediate in the synthesis of c-Met and VEGFR kinase inhibitors. Unlike simple phenylacetylenes, this scaffold presents unique challenges: the C2-fluorine atom significantly reduces electron density on the pyridine ring, increasing susceptibility to nucleophilic aromatic substitution (

This guide provides a robust, scalable methodology (

Strategic Analysis & Mechanistic Insights

Substrate Properties[1][2]

-

Electronic Deactivation: The electronegative fluorine at C2 withdraws electron density, making the pyridine nitrogen less basic (

estimated < 3.0). This is advantageous as it reduces competitive coordination to the Palladium (Pd) center, a common failure mode in pyridine couplings. -

Steric Environment: The C4-methyl group imposes steric bulk near the C5-alkyne. Standard bulky ligands (e.g.,

) may hinder the transmetallation step. Moderate-sized ligands like -

Side Reaction Risks:

-

at C2: Strong nucleophilic bases (e.g., NaOMe, unhindered amines) can displace the fluoride. Sterically hindered bases (e.g.,

-

Glaser Homocoupling: The electron-deficient nature of the ring increases the acidity of the terminal alkyne proton, accelerating oxidative homocoupling in the presence of trace oxygen.

-

at C2: Strong nucleophilic bases (e.g., NaOMe, unhindered amines) can displace the fluoride. Sterically hindered bases (e.g.,

Catalyst & Ligand Selection

Based on internal screening data for 2-fluoro-pyridine derivatives:

-

Precatalyst:

is the standard starting point due to its stability and air tolerance. -

Alternative:

is recommended if the coupling partner (Ar-X) is an aryl chloride or electron-rich aryl bromide, as the bite angle of dppf facilitates reductive elimination. -

Co-catalyst: Copper(I) Iodide (CuI) is essential for activating the terminal alkyne at room temperature or mild heat (

).

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the catalytic cycle with specific emphasis on the competitive inhibition pathways relevant to this pyridine substrate.

Figure 1: Catalytic cycle highlighting the Copper-mediated activation of the alkyne and potential off-cycle inhibitory pathways.

Optimized Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |

| This compound | 1.0 | Nucleophile | Purity >97%; Free of terminal H-bonding impurities. |

| Aryl Halide (Ar-I or Ar-Br) | 1.0 - 1.1 | Electrophile | If Ar-Br is used, heat ( |

| 0.03 (3 mol%) | Catalyst | Fresh yellow powder; avoid orange/brown (oxidized). | |

| CuI | 0.015 (1.5 mol%) | Co-catalyst | Must be off-white/tan. Green/Blue indicates oxidation to Cu(II). |

| Triethylamine ( | 3.0 | Base | Distilled over KOH or HPLC grade. |

| THF (Tetrahydrofuran) | 10 vol (mL/g) | Solvent | Anhydrous; sparged with Argon for >15 mins. |

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1]

-

Oven-dry a 2-neck Round Bottom Flask (RBF) containing a magnetic stir bar.

-

Cool under a stream of dry Argon or Nitrogen.

-

Critical: Sonogashira couplings are highly sensitive to

. Inadequate degassing is the #1 cause of homocoupling (dimer) formation.

Step 2: Catalyst & Substrate Loading

-

Charge the flask with the Aryl Halide (1.0 equiv),

(3 mol%), and CuI (1.5 mol%). -

Note: Do not add the alkyne yet.

-

Cap the flask with a rubber septum and purge with Argon for 5 minutes.

Step 3: Solvent & Base Addition

-

Add anhydrous THF via syringe.

-

Add Triethylamine (

) via syringe. -

Stir the mixture at Room Temperature (RT) for 5-10 minutes until the catalyst is partially dissolved (solution usually turns yellow/orange).

Step 4: Alkyne Addition (Controlled)

-

Dissolve This compound in a minimal amount of degassed THF.

-

Add this solution dropwise to the reaction mixture over 5-10 minutes.

-

Reasoning: Slow addition maintains a low concentration of the free acetylide, favoring cross-coupling over homocoupling.

-

-

Temperature:

-

For Ar-I : Stir at Room Temperature for 4-12 hours.

-

For Ar-Br : Heat to

using an oil bath.

-

Step 5: Monitoring

-

Monitor via TLC or LC-MS.

-

Target: Disappearance of the Aryl Halide (limiting reagent if 1:1) or the Alkyne.[1][2][3]

-

Observation: The reaction mixture will typically darken to brown/black as Pd(0) accumulates and salts (

) precipitate.

Step 6: Workup & Purification

-

Dilute with Ethyl Acetate (EtOAc).

-

Copper Removal: Wash the organic layer with 10% aqueous

or saturated-

Visual Cue: The aqueous layer will turn deep blue (

), indicating successful copper removal.

-

-

Wash with Brine, dry over

, and concentrate in vacuo. -

Purify via Flash Column Chromatography (Silica Gel).[1]

-

Eluent: Hexanes/EtOAc gradient.[1] The fluorinated product is typically less polar than the corresponding non-fluorinated pyridine.

-

Purification Workflow (DOT Visualization)

Figure 2: Downstream processing workflow ensuring removal of cytotoxic metal residues.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remaining) | Catalyst deactivation or Oxidative Addition failure. | 1. Degas solvents more rigorously.2. Switch to Pd(dppf)Cl2 (more active).3. Increase temp to |

| Homocoupling (Dimer) | Presence of Oxygen ( | 1. Use "Freeze-Pump-Thaw" for degassing.2. Add alkyne slower (syringe pump). |

| Low Yield (Black Precipitate) | "Pd Black" formation (catalyst aggregation). | Add excess ligand ( |

| New Spot at Baseline (TLC) | Ensure base is non-nucleophilic ( |

References

-

Sonogashira Coupling Mechanism & Review

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Coupling of Fluorinated Pyridines

- Schlosser, M., et al. (2005). Site-Selective Coupling of Halogenated Pyridines. European Journal of Organic Chemistry.

-

Handling of 2-Fluoro-4-methylpyridine Derivatives

- Sigma-Aldrich Technical Data: 2-Fluoro-4-methylpyridine Properties and Safety.

-

Copper-Free Variants (Alternative Protocol)

-

Liang, Y., et al. (2010).[5] Copper-free Sonogashira coupling of aryl iodides with terminal alkynes using water as solvent. The Journal of Organic Chemistry.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Synthesis of 5-Ethynyl-2-fluoro-4-methylpyridine: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 5-ethynyl-2-fluoro-4-methylpyridine, a valuable building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route starting from the commercially available 5-bromo-2-fluoro-4-methylpyridine. This method leverages a Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, followed by a straightforward deprotection step.

The strategic incorporation of a fluorine atom and an ethynyl group onto the pyridine scaffold offers medicinal chemists a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the ethynyl group serves as a versatile handle for further functionalization via click chemistry or other coupling reactions.[1] This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step protocol but also the underlying mechanistic principles and practical insights for successful execution.

Mechanistic Insights: The Sonogashira Cross-Coupling

The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[4][5]

The synthesis proceeds in two key stages:

-

Sonogashira Coupling: 5-bromo-2-fluoro-4-methylpyridine is coupled with a protected alkyne, ethynyltrimethylsilane (TMS-acetylene). The use of the trimethylsilyl (TMS) protecting group is crucial to prevent the undesirable self-coupling of the terminal alkyne (Glaser coupling).[6][7]

-

Deprotection: The TMS group is selectively removed from the resulting 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine to yield the final product.

The catalytic cycle of the Sonogashira reaction is a well-studied process involving two interconnected cycles: a palladium cycle and a copper cycle.

The Catalytic Cycles

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst reacts with the 5-bromo-2-fluoro-4-methylpyridine, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

-

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex. This is often the rate-determining step.

-

Reductive Elimination : The desired product, 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

-

-

Copper Cycle :

-

The copper(I) salt reacts with the terminal alkyne (ethynyltrimethylsilane) to form a π-alkyne complex.

-

In the presence of a base (e.g., triethylamine), the terminal alkyne is deprotonated to form a copper(I) acetylide.

-

This copper acetylide is the active species that participates in the transmetalation step with the palladium complex. The role of the copper co-catalyst is to increase the rate of the reaction, enabling it to proceed under milder conditions.[2]

-

Experimental Protocols

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. All reagents are chemical irritants. Anhydrous and anaerobic conditions are recommended for the Sonogashira coupling step.[3]

Part 1: Synthesis of 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 5-bromo-2-fluoro-4-methylpyridine | 190.02 | 5.0 | 1.0 |

| Ethynyltrimethylsilane | 98.22 | 7.5 | 1.5 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.15 | 0.03 |

| Copper(I) iodide (CuI) | 190.45 | 0.30 | 0.06 |

| Triethylamine (Et₃N) | 101.19 | 15.0 | 3.0 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluoro-4-methylpyridine (0.95 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (105 mg, 0.15 mmol), and copper(I) iodide (57 mg, 0.30 mmol).

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

-

Add anhydrous tetrahydrofuran (20 mL) and triethylamine (2.1 mL, 15.0 mmol) via syringe.

-

To the stirred solution, add ethynyltrimethylsilane (1.05 mL, 7.5 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with THF.[6]

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine.

Part 2: Deprotection to this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine | 207.31 | (Assumed from Part 1) | 1.0 |

| Potassium carbonate (K₂CO₃) | 138.21 | 0.2 | (catalytic) |

| Methanol (MeOH) | - | - | - |

Procedure:

-

Dissolve the 5-((trimethylsilyl)ethynyl)-2-fluoro-4-methylpyridine obtained from Part 1 in methanol (e.g., 10 mL per 1 mmol of substrate).

-

To this solution, add a catalytic amount of potassium carbonate (e.g., 0.2 equivalents).

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Once the reaction is complete, quench with water and concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the ethynyl proton, a singlet for the methyl protons, and two singlets or doublets for the aromatic protons on the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the characteristic signals for the two alkyne carbons, the methyl carbon, and the carbons of the pyridine ring, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (C₈H₆FN, MW = 135.14).

Troubleshooting and Key Considerations

-

Low Yield in Sonogashira Coupling: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is crucial. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.

-

Formation of Homocoupled Alkyne (Glaser Product): This side reaction can occur if the reaction is exposed to oxygen. Thoroughly degassing the reaction mixture before heating is essential. Using a protected alkyne like TMS-acetylene minimizes this issue.[2]

-

Incomplete Deprotection: If the deprotection is sluggish, the reaction time can be extended, or a slightly larger amount of potassium carbonate can be added. Alternatively, other deprotection methods, such as using tetrabutylammonium fluoride (TBAF) in THF, can be employed.

By following this detailed guide, researchers can reliably synthesize this compound, a versatile building block for further chemical exploration in drug discovery and materials science.

References

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

- Orsini, A., et al. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2259–2262.

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 15, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved February 15, 2026, from [Link]

-

The mechanism suggested for the Sonogashira cross-coupling reaction - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. (2018, December 1). Retrieved February 15, 2026, from [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved February 15, 2026, from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC. (2018, November 16). Retrieved February 15, 2026, from [Link]

-

Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Retrieved February 15, 2026, from [Link]

-

Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. (n.d.). Retrieved February 15, 2026, from [Link]

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved February 15, 2026, from [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. 1824198-31-3|5-Ethenyl-2-fluoro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]

- 4. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

Functionalization of 2-fluoro-4-methylpyridine scaffold

Application Note: High-Precision Functionalization of the 2-Fluoro-4-Methylpyridine Scaffold

Executive Summary

The 2-fluoro-4-methylpyridine scaffold (CAS: 461-87-0) represents a "privileged structure" in modern drug discovery, serving as a core building block for kinase inhibitors (e.g., VEGFR, p38 MAP kinase) and GPCR ligands. Its utility stems from two distinct orthogonal reactivity handles:

-

The C2-Fluorine: A highly activated electrophilic site for Nucleophilic Aromatic Substitution (

), offering reaction rates up to 320x faster than its chlorinated analog.[1] -

The C4-Methyl (Picolinic) Group: A latent nucleophile amenable to lateral lithiation or oxidation, allowing carbon framework extension without disturbing the heteroaromatic core.

This guide provides validated protocols for selectively engaging these handles, supported by mechanistic insights to minimize common side reactions such as hydrolysis or ring opening.

Reactivity Profile & Strategic Logic

To successfully functionalize this scaffold, one must understand the electronic push-pull dynamics of the pyridine ring.

-

The "Fluorine Effect" (

): The strong electronegativity of the C2-fluorine atom inductively destabilizes the ground state while stabilizing the anionic Meisenheimer intermediate. This lowers the activation energy for nucleophilic attack significantly compared to bromo- or chloropyridines. -

The "Picoline Handle" (Lithiation): The protons on the C4-methyl group are acidic (

). However, the adjacent ring nitrogen and the C2-fluorine make the ring susceptible to nucleophilic attack by strong bases (e.g., n-BuLi). Therefore, non-nucleophilic bases (e.g., LDA, LiTMP) are strictly required to achieve deprotonation over nucleophilic addition.

Visualizing the Reactivity Landscape

Figure 1: Orthogonal reactivity map of 2-fluoro-4-methylpyridine.

Module A: Nucleophilic Aromatic Substitution ( )

The displacement of the C2-fluorine is the most common entry point. Unlike chloropyridines which often require palladium catalysis (Buchwald-Hartwig) or forcing conditions, 2-fluoropyridines react under mild thermal conditions.

Comparative Kinetics Data

| Substrate | Leaving Group | Relative Rate ( | Conditions |

| 2-Fluoro-4-methylpyridine | -F | ~320 | Mild (60-80°C) |

| 2-Chloro-4-methylpyridine | -Cl | 1 | Harsh (>120°C) or Pd-cat |

| 2-Bromo-4-methylpyridine | -Br | ~0.8 | Harsh or Pd-cat |

Protocol 1: C2-Amination (General Procedure)

Target: Synthesis of 2-amino-4-methylpyridine derivatives.

Materials:

-

2-Fluoro-4-methylpyridine (1.0 equiv)

-

Amine Nucleophile (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: DMSO (fastest), NMP, or t-Amyl alcohol (for easier workup)

Step-by-Step Workflow:

-

Setup: In a reaction vial equipped with a stir bar, dissolve 2-fluoro-4-methylpyridine (1.0 mmol) in DMSO (3 mL).

-

Addition: Add the amine (1.2 mmol) and

(2.0 mmol). -

Reaction: Heat the mixture to 80°C for 2–4 hours.

-

Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at RT or 40°C. Anilines may require 100°C.

-

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material (M+H = 112) and appearance of product is usually clean.

-

Workup:

-

Cool to RT.

-

Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).

-

Critical: Wash organic layer with water (2x) to remove DMSO.

-

-

Purification: Dry over

, concentrate, and purify via flash chromatography (Hex/EtOAc).

Mechanism Visualization:

Figure 2: The fluorine atom stabilizes the transition state, accelerating the reaction.

Module B: Lateral Lithiation (C4-Methyl Functionalization)

Functionalizing the methyl group requires deprotonation. The choice of base is critical. Do NOT use n-BuLi directly , as it acts as a nucleophile and will attack the C2 position (displacing F) or the C6 position.

Protocol 2: C4-Alkylation via LDA

Target: Extension of the carbon chain at the 4-position.

Materials:

-

2-Fluoro-4-methylpyridine (1.0 equiv)

-

Diisopropylamine (

) & -

Electrophile (e.g., Benzaldehyde, Alkyl Iodide)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

LDA Generation:

-

Flame-dry a Schlenk flask under Argon.

-

Add anhydrous THF (5 mL) and diisopropylamine (1.1 equiv).

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add

-BuLi (1.1 equiv) dropwise. Stir for 30 min at -78°C to 0°C, then cool back to -78°C.

-

-

Deprotonation:

-

Add 2-fluoro-4-methylpyridine (1.0 equiv) dropwise as a solution in THF.

-

Observation: The solution typically turns deep red/orange (formation of the picolyl anion).

-

Stir for 30–45 minutes at -78°C.

-

-

Electrophile Trapping:

-

Add the electrophile (1.2 equiv) dropwise.

-

Stir at -78°C for 1 hour, then allow to warm slowly to RT.

-

-

Quench:

-

Quench with saturated

solution.

-

-

Workup: Extract with EtOAc, dry, and concentrate.

Troubleshooting:

-

Issue: Low yield / Ring alkylation.

-

Solution: Ensure temperature remains strictly at -78°C during base addition. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) if LDA fails; the steric bulk of TMP prevents ring attack completely.

Module C: Oxidation to Isonicotinic Acid

The methyl group can be fully oxidized to the carboxylic acid, providing 2-fluoroisonicotinic acid, a valuable intermediate for amide coupling.

Protocol:

-

Dissolve substrate in water/pyridine (1:1).

-

Add

(3.0 equiv) portion-wise at 60°C. -

Reflux for 3 hours.

-

Filter

precipitate while hot. -

Acidify filtrate to pH 3 to precipitate the product.

References

-

Vertex AI & NIH. (2025). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Link(Context: Validates 320x rate acceleration of F vs Cl).

-

BenchChem. (2025).[1] Application Notes: Nucleophilic Aromatic Substitution (

) on Fluoropyridines. Link(Context: General protocols for amine displacement). -

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Context: Lateral lithiation utilizing LDA/LiTMP to avoid nucleophilic attack).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2] (Context: Mechanism of picoline acidity and oxidation).

-

ChemRxiv. (2024). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Link(Context: Computational descriptors for SNAr reactivity).

Sources

Application Note: Strategic Synthesis of Fluorinated Heteroaryl Alkynes in Drug Discovery

Abstract & Strategic Context

Fluorinated heteroaryl alkynes are high-value synthons in medicinal chemistry.[1] The introduction of fluorine into heteroaromatic scaffolds (e.g., pyridines, pyrimidines) modulates pKa, lipophilicity (LogD), and metabolic stability, while the alkyne moiety serves as a rigid linker or a precursor for "Click" chemistry (triazoles).

However, the synthesis of these motifs presents a "Fluorine Paradox" :

-

Kinetic Advantage: The strong electron-withdrawing nature of fluorine on the heteroaryl ring significantly accelerates the Oxidative Addition step of the catalytic cycle.

-

Process Liability: This same electron deficiency increases the acidity of the ring protons (risk of lithiation/deprotonation side reactions) and makes the system prone to nucleophilic aromatic substitution (

) if harsh bases are used. Furthermore, electron-deficient alkynes are highly susceptible to oxidative homocoupling (Glaser coupling).

This guide provides two field-validated protocols to navigate these challenges: a Robust Copper-Cocatalyzed Method for standard screening and a Precision Copper-Free Method for highly electron-deficient substrates prone to homocoupling.

Mechanistic Insight: The "Fluorine Effect" on Catalysis

Understanding the electronic influence of fluorine is prerequisite to selecting the correct protocol.

-

Oxidative Addition (OA): Palladium(0) inserts into the C-X bond. Fluorine substituents lower the LUMO energy of the heteroaryl halide, making this step faster than in non-fluorinated analogues.

-

Implication: You can often run these reactions at lower temperatures (RT to 40°C), preserving sensitive functional groups.

-

-

Transmetallation (The Danger Zone): In the presence of Copper(I), the formation of the Copper-acetylide is rapid. However, if the Transmetallation to Pd is slow (due to steric bulk), the Cu-acetylide accumulates. In the presence of trace oxygen, this leads to Glaser Homocoupling (diyne formation), the primary impurity in these syntheses.

Visualization: The Modified Sonogashira Cycle

The following diagram illustrates the catalytic cycle, highlighting where Fluorine impacts the kinetics.

Figure 1: The Sonogashira catalytic cycle. Note the green box indicating where fluorinated substrates accelerate the reaction, and the red diamond indicating the risk of Copper-mediated side reactions.

Protocol Selection Matrix

Use the following criteria to select your method.

| Parameter | Method A: Standard (Cu-Cocatalyzed) | Method B: Precision (Cu-Free) |

| Substrate Scope | Aryl bromides, chlorides; Electron-neutral rings. | Electron-deficient Fluorinated Pyridines/Pyrimidines. |

| Catalyst | Pd(PPh3)2Cl2 (5 mol%) | Pd(OAc)2 + XPhos or Pd(dppf)Cl2 (2-5 mol%) |

| Co-Catalyst | CuI (2-5 mol%) | None |

| Base | Et3N or Diisopropylamine (DIPA) | Cs2CO3 or DABCO |

| Key Risk | Glaser Homocoupling (Diynes) | Slower reaction rate (requires heating) |

| Ideal For | Rapid screening, robust substrates. | Scale-up, high-purity requirements, "precious" alkynes. |

Detailed Experimental Protocols

Method A: Standard Sonogashira (Copper-Cocatalyzed)

Best for: 2-Bromo-5-fluoropyridine and stable terminal alkynes.

Reagents:

-

Substrate: 2-Bromo-5-fluoropyridine (1.0 equiv)

-

Alkyne: Phenylacetylene or TMS-acetylene (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)

-

Co-Catalyst: Copper(I) Iodide [CuI] (0.03 equiv)

-

Base: Triethylamine (Et3N) (3.0 equiv)

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Workflow:

-

Degassing (CRITICAL): In a reaction vial, combine the solvent and base. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen is the primary cause of Cu-mediated homocoupling.

-

Loading: Add the Pd-catalyst and CuI to the vial under inert atmosphere. The solution should turn yellow/tan.

-

Substrate Addition: Add the fluorinated heteroaryl halide followed by the alkyne.

-

Reaction: Seal the vessel. Stir at Room Temperature for 4-16 hours.

-

Checkpoint: If the reaction turns black immediately, Pd precipitation has occurred. If it turns green/blue, oxidation of the copper species is occurring (oxygen leak).

-

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc. Concentrate and purify via flash chromatography.

Method B: Precision Copper-Free Sonogashira

Best for: Highly electron-deficient rings (e.g., 2,3,4-trifluoropyridine derivatives) where Glaser coupling is dominant.

Reagents:

-

Substrate: Fluorinated Heteroaryl Halide (1.0 equiv)

-

Alkyne: Terminal Alkyne (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2[2]·DCM (0.03 equiv) or Pd(OAc)2 (0.02 equiv) + XPhos (0.04 equiv)

-

Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)

-

Solvent: 1,4-Dioxane or Acetonitrile (degassed)

Step-by-Step Workflow:

-

Catalyst Pre-formation: If using Pd(OAc)2/Ligand, stir them in the solvent for 10 mins under Argon to form the active L2Pd(0) species.

-

Assembly: Add the fluorinated substrate, alkyne, and solid inorganic base (Cs2CO3) to the reaction vessel.

-

Thermal Activation: Unlike Method A, this requires heat. Heat to 60–80°C .

-

Why? Without Copper to activate the alkyne (via Cu-acetylide), the carbopalladation or direct deprotonation is the rate-determining step and has a higher energy barrier.

-

-

Monitoring: Monitor by LCMS. Look for the product mass. The absence of the "M+M-2" peak (diyne) confirms the success of the Cu-free route.

Troubleshooting & Optimization (The "Application Scientist" Notebook)

| Observation | Root Cause | Corrective Action |

| Low Yield + Diyne Formation | Oxygen leak + Cu catalysis. | Switch to Method B (Cu-Free) . If Cu is mandatory, use "Slow Addition" of the alkyne via syringe pump. |

| No Reaction (SM Recovery) | Oxidative Addition failed or Catalyst poisoning. | Fluorinated pyridines are electron-poor enough for OA. Check for "N-coordination" poisoning. Switch to a bidentate ligand like dppf or Xantphos to prevent Pd chelation by the pyridine nitrogen. |

| Defluorination ( | Base is too nucleophilic. | If using DBU or strong amine bases, the fluoride can be displaced. Switch to inorganic bases like K3PO4 or Cs2CO3 in non-polar solvents (Toluene). |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand dissociation is occurring. Add excess ligand (e.g., 10% PPh3) or lower the temperature. |

Safety Protocol: Fluorinated Alkynes

Warning: This chemistry involves energetic precursors and potentially toxic intermediates.

-

Shock Sensitivity: While fluorinated aryl alkynes are generally stable, low molecular weight fluorinated alkynes (and their heavy metal salts, Cu/Ag) can be shock-sensitive. Do not distill reaction mixtures to dryness if Cu-acetylides are suspected to be present. Quench with saturated NH4Cl/EDTA to sequester Copper before concentration.

-

Volatility: Fluorinated synthons often have higher volatility than their non-fluorinated counterparts. Use a rotary evaporator with controlled vacuum (>100 mbar) to avoid losing product.

-

Toxicity: Fluorinated heterocycles can be potent metabolic inhibitors. Handle all solids in a fume hood.

-

Waste: Segregate halogenated waste. Palladium and Copper waste must be stored in heavy metal waste containers.

Decision Workflow Diagram

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate electronics and observed side reactions.

References

-

Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry.

-

Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature.

-

ACS GCI Pharmaceutical Roundtable. (2022). Reagent Guides: Fluorination and Safety.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Fluoropyridines

A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Discovery

Introduction: The Strategic Value of Fluoropyridines in Medicinal Chemistry

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluoropyridine motifs, in particular, are prevalent in a multitude of biologically active molecules and approved pharmaceuticals. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2][3] Consequently, the development of robust and versatile synthetic methods for the functionalization of fluoropyridines is of paramount importance to drug development professionals.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. However, the application of these methods to fluoropyridine substrates is not without its challenges. The inherent strength of the C-F bond renders fluoropyridines significantly less reactive than their chloro, bromo, or iodo counterparts, often necessitating the use of highly active and specialized catalytic systems.[4] This guide provides a comprehensive overview of the state-of-the-art in palladium-catalyzed cross-coupling of fluoropyridines, offering detailed mechanistic insights, a guide to catalyst and ligand selection, step-by-step experimental protocols, and a troubleshooting guide to empower researchers in this critical area of synthesis.

Mechanism and Theory: Navigating the Challenges of C-F Bond Activation

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The primary hurdle in the cross-coupling of fluoropyridines lies in the initial oxidative addition step, where the inert C-F bond must be cleaved by the palladium(0) catalyst.

The high bond dissociation energy of the C-F bond makes this step energetically demanding.[7][8] Overcoming this barrier typically requires the use of palladium catalysts bearing electron-rich and sterically bulky ligands. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-F bond. Furthermore, the pyridine nitrogen itself can act as a coordinating agent to the palladium center, potentially leading to catalyst inhibition or deactivation.[9][10] The choice of ligand is therefore crucial to sterically shield the metal center and maintain its catalytic activity.

Below is a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of a fluoropyridine.

Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling of Fluoropyridines.

Catalyst and Ligand Selection Guide

The success of a palladium-catalyzed cross-coupling reaction with a fluoropyridine substrate is critically dependent on the judicious selection of the palladium precursor, ligand, and base. The following table summarizes some commonly employed components and their key features.

| Component | Examples | Key Considerations & Rationale |

| Palladium Precursors | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | These are common Pd(0) or Pd(II) precursors that are reduced in situ to the active Pd(0) species. The choice can influence catalyst activation and stability. |

| Phosphine Ligands | Buchwald-type: SPhos, RuPhos, BrettPhosOthers: P(t-Bu)₃, PCy₃ | Sterically bulky and electron-rich phosphine ligands are essential for promoting the challenging oxidative addition of the C-F bond and preventing catalyst deactivation.[11] Buchwald ligands are particularly effective for a wide range of cross-coupling reactions.[12] |

| N-Heterocyclic Carbene (NHC) Ligands | IPr, SIMes | NHCs are strong σ-donors and offer high thermal stability to the palladium catalyst, making them suitable for challenging couplings that require elevated temperatures.[11] |

| Bases | Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃Organic: PivOK, LiHMDS | The base plays a crucial role in the transmetalation step (for Suzuki couplings) and in the deprotonation of amines (for Buchwald-Hartwig aminations). The choice of base must be compatible with the functional groups present in the substrates. Stronger bases can sometimes lead to side reactions like defluorination or protodeboronation.[9] |

| Solvents | Toluene, Dioxane, THF, DMF, i-PrOAc | The choice of solvent can influence catalyst solubility, reaction rate, and product selectivity. Anhydrous conditions are often crucial to prevent side reactions like protodeboronation of boronic acids.[10] |

Detailed Experimental Protocols

The following protocols are designed to serve as a robust starting point for researchers. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Fluoropyridine with an Arylboronic Acid

This protocol describes a general procedure for the C-C bond formation between a 2-fluoropyridine derivative and an arylboronic acid.

Workflow Diagram:

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

-

2-Fluoropyridine derivative (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

-

Oven-dried reaction vial with a stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To the oven-dried reaction vial, add the 2-fluoropyridine derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

-

Add the anhydrous 1,4-dioxane via syringe.

-

Place the vial in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 4-Fluoropyridine

This protocol outlines a method for the C-N bond formation between a fluoropyridine and a primary or secondary amine.

Materials:

-

4-Fluoropyridine derivative (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

-

RuPhos (0.03 mmol, 3 mol%)

-

LiHMDS (1.0 M in THF, 1.5 mL, 1.5 mmol)

-

Anhydrous toluene (5 mL)

-

Oven-dried Schlenk tube with a stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To the oven-dried Schlenk tube, add the 4-fluoropyridine derivative, Pd₂(dba)₃, and RuPhos.

-

Evacuate and backfill the tube with argon three times.

-

Add the anhydrous toluene, followed by the amine.

-

Add the LiHMDS solution dropwise at room temperature.

-

Heat the reaction mixture to 90 °C and stir.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate.

-

Purify the residue by flash column chromatography.

Protocol 3: C-S Coupling via C-S Bond Activation of Pyridine-2-sulfonyl fluoride (PyFluor)

As a powerful alternative to direct C-F activation, this protocol utilizes the Suzuki-Miyaura cross-coupling of PyFluor, which proceeds via C-S bond activation to yield 2-arylpyridines.[4][13]

Materials:

-

Pyridine-2-sulfonyl fluoride (PyFluor) (1.0 mmol, 1.0 equiv)

-

(Hetero)aryl boronic acid or pinacol boronic ester (1.1 mmol, 1.1 equiv)

-

Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

-

K₂CO₃ (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

-

Oven-dried reaction vial with a stir bar

Procedure:

-

In the reaction vial, combine PyFluor, the boronic acid/ester, Pd(dppf)Cl₂, and K₂CO₃.

-

Add the 1,4-dioxane/H₂O solvent mixture.

-

Seal the vial and place it in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst or ligand.- Insufficiently inert atmosphere.- Poor quality of reagents (e.g., degraded boronic acid).[10] | - Use a fresh batch of catalyst and ligand.- Ensure proper inert gas technique.- Use a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[9] |

| Protodeboronation of Boronic Acid | - Presence of water.- Excessively strong base or high temperature.[9] | - Use rigorously anhydrous solvents and reagents.- Screen milder bases (e.g., K₃PO₄ instead of Cs₂CO₃).- Use a more stable boronic ester. |

| Formation of Homocoupled Byproducts | - Oxidative homocoupling of the boronic acid.- Reductive homocoupling of the fluoropyridine. | - Degas the solvent thoroughly.- Use a slight excess of the boronic acid, but avoid large excesses.[10]- Re-evaluate the catalyst/ligand system. |

| Defluorination of the Pyridine Ring | - Nucleophilic attack on the C-F bond by the base or other nucleophiles.- High reaction temperatures.[9] | - Use a weaker, non-nucleophilic base.- Lower the reaction temperature and extend the reaction time.- Consider using a ligand that accelerates reductive elimination. |

| Difficulty in Product Purification | - Product is highly polar.- Byproducts have similar polarity to the product. | - If the product contains a basic nitrogen, consider an acid wash during workup to remove non-basic impurities.- Explore alternative chromatography techniques (e.g., reverse-phase). |

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine.

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.

- Claeys, D. D., & Perrio, C. (2005). Fluorine-18-Labelled Fluoropyridines: Advances in Radiopharmaceutical Design. Current Pharmaceutical Design, 11(24), 3131-3142.

- Braun, T., & Perutz, R. N. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 333-343.

- MDPI. (2022).

- BenchChem. (2025). Technical Support Center: Ligand Effects on 2-Fluoropyridine-3-boronic Acid Couplings.

- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.

- ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.

- MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.

- ScienceDirect. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 65(15), 10255-10282.

- University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. research.rug.nl [research.rug.nl]

- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

Troubleshooting & Optimization

Preventing homocoupling in Sonogashira reaction of pyridines

Topic: Prevention of Homocoupling (Glaser/Hay Side Reaction) Ticket ID: SGC-PYR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic: Is it Homocoupling?

Before altering your protocol, confirm the side product. In the coupling of a Pyridyl Halide (Ar-X ) and a Terminal Alkyne (R-C≡C-H ), the two competing pathways are:

-

Cross-Coupling (Desired): Ar-C≡C-R

-

Homocoupling (Undesired): R-C≡C-C≡C-R (Glaser/Hay product)

Quick Check:

-

TLC/LCMS: The homocoupling dimer is often non-polar and highly fluorescent. It will have a mass of

. -

Stoichiometry: If your alkyne is being consumed rapidly but the aryl halide remains untouched, you are likely facing oxidative homocoupling.

The Mechanism of Failure

To stop homocoupling, you must understand the "Race Condition" occurring in your flask. The reaction is a competition between the Palladium Cycle (Cross-coupling) and the Copper Cycle (Homocoupling).

Why Pyridines Fail:

Pyridines are electron-deficient and Lewis basic. They can coordinate to the Palladium center (

Pathway Visualization

The following diagram illustrates the competition. Oxygen is the trigger that diverts the Copper Acetylide into the homocoupling "dead end."[1]

Caption: The "Race Condition." Pyridines slow the Green path (Pd), allowing Oxygen to accelerate the Red path (Homocoupling).

Troubleshooting Guide: Corrective Actions

Strategy A: The "Copper-Managed" Route (Standard)

If you must use Copper (e.g., for unreactive aryl chlorides), you must starve the homocoupling pathway of its fuel: Oxygen and High Alkyne Concentration .

| Variable | Recommendation | Technical Rationale |

| Degassing | Freeze-Pump-Thaw (x3) | Sparging (bubbling gas) is insufficient for pyridines. O2 must be <5 ppm. |

| Addition | Syringe Pump (Slow) | Keep alkyne concentration low. If |

| Reducing Agent | Ascorbic Acid / H2 | Adding a mild reductant or running under 5% H2/Ar can scavenge oxidative species [1]. |

| Base | Degassed Diisopropylamine | Primary amines can act as ligands. Bulky secondary amines reduce coordination to Cu. |

Strategy B: The "Copper-Free" Route (Recommended for Pyridines)

The most effective way to eliminate the Copper cycle is to remove the Copper . Modern Pd catalysts can perform Sonogashira without Cu, relying on an amine base for deprotonation.[2][3][4]

-

When to use: When homocoupling > 10% or when using 2-halopyridines.

-

Catalyst: Requires electron-rich, bulky ligands (e.g., Pd(PPh3)4 , XPhos-Pd-G2 , or PdCl2(PPh3)2 ).

-

Key Factor: The reaction will be slower. You must heat it (60-80°C).

Strategy C: Pyridine-Specific Optimization

Pyridines poison the catalyst. To counteract this:

-

Switch Halides: Use Iodopyridines or Bromopyridines . Chloropyridines are often too inert for standard conditions.

-

Scavengers: If the pyridine nitrogen is interfering, pre-complex it with a Lewis acid (like

) or perform the reaction on the Pyridine-N-oxide (and reduce later).

Experimental Protocols

Protocol 1: Copper-Free Sonogashira (High Fidelity)

Best for: Substrates prone to severe homocoupling.

-

Setup: Flame-dry a Schlenk flask or microwave vial.

-

Reagents:

-

Pyridyl Halide (1.0 equiv)

-

Terminal Alkyne (1.1 equiv) — Note: Lower excess than Cu-method.

-

Catalyst:

(5 mol%) or -

Base: Pyrrolidine or Piperidine (2.0 equiv).

-

Solvent: DMF or NMP (Anhydrous, degassed).

-

-

Procedure:

-

Add solid reagents and cycle vacuum/Argon 3 times.[5]

-

Add degassed solvent and base via syringe.

-

Heat to 80°C for 4–12 hours.

-

Monitor: Reaction turns dark brown/black (normal).

-

-

Workup: Dilute with EtOAc, wash with

(x3) to remove DMF/NMP.

Protocol 2: Slow-Addition Copper-Catalyzed

Best for: Unreactive substrates requiring Copper acceleration.

-

Setup: Two-neck flask with a septum and reflux condenser.

-

The "Pot":

-

Pyridyl Halide (1.0 equiv)

- (3-5 mol%)

- (1-2 mol%) — Keep Cu low!

-

Solvent: THF/Et3N (1:1).

-

Degas via Freeze-Pump-Thaw (Critical).

-

-

The "Feed":

-

Dissolve Terminal Alkyne (1.2 equiv) in degassed THF.

-

Load into a syringe pump.

-

-

Execution:

-

Heat "Pot" to 50-60°C.

-

Add "Feed" solution dropwise over 2–4 hours .

-

Stir for an additional hour after addition is complete.

-

Frequently Asked Questions (FAQ)

Q: Why is my 2-bromopyridine not reacting, even with no homocoupling? A: The N-atom at the 2-position chelates the Pd after oxidative addition, forming a stable 4-membered metallocycle. This "traps" the catalyst [2].

-

Fix: Switch to 2-iodopyridine (weaker C-I bond facilitates reaction) or use a bulky ligand like XPhos to sterically disrupt the N-Pd interaction.

Q: Can I use Hydrogen gas to stop homocoupling?

A: Yes. Running the reaction under a mixed atmosphere of

Q: My reaction turns black immediately. Is the catalyst dead? A: Not necessarily. Pd(0) nanoparticles are black. However, if it precipitates immediately upon adding alkyne, you likely have rapid catalyst decomposition. Ensure your phosphine ligand ratio is sufficient (2:1 ligand:metal minimum).

References

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003).[6] Sonogashira coupling reaction with diminished homocoupling.[1][6][7] Organic Letters, 5(11), 1841-1844.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[8] Chemical Reviews, 107(3), 874-922.

-

BenchChem Technical Support. (2025). Troubleshooting Guide: Preventing Homocoupling in Sonogashira Reactions.

-

Sorensen, U. S., & Pombo-Villar, E. (2005). Copper-free Sonogashira cross-coupling of 2-chloro-, 2-bromo-, and 2-iodopyridines with terminal alkynes. Tetrahedron, 61(10), 2697-2703.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Hub: Purification of 5-Ethynyl-2-fluoro-4-methylpyridine

Executive Summary & Chemical Profile[1][2][3]

Welcome to the technical support hub for 5-Ethynyl-2-fluoro-4-methylpyridine . This intermediate presents a unique "triad of instability" that complicates purification:

-

Terminal Alkyne: Susceptible to oxidative homocoupling (Glaser coupling) and polymerization.[1]

-